molecular formula C8H17ClN2O2 B078956 Dimethyl adipimidate dihydrochloride CAS No. 14620-72-5

Dimethyl adipimidate dihydrochloride

Cat. No. B078956
CAS RN: 14620-72-5
M. Wt: 208.68 g/mol
InChI Key: JKNIOHXBRYZCTM-UHFFFAOYSA-N
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Description

Dimethyl adipimidate dihydrochloride, also known as DMAD, is an organic chemical compound and an important research tool in the field of biochemistry and physiology. It is a colorless, odorless, and water-soluble compound that has been used in various laboratory experiments. DMAD has been used in the synthesis of various compounds and in the study of biochemical and physiological processes. In

Scientific Research Applications

  • Cross-linking Sialoglycoproteins in Erythrocyte Membranes : Ji (1973) used dimethyl adipimidate dihydrochloride for cross-linking sialoglycoproteins of human erythrocyte membranes. This study demonstrated its application in studying membrane protein interactions (Ji, 1973).

  • Antisickling Effects : Pennathur-Das et al. (1984) explored its role as an antisickling agent. They found that treatment of sickle cells with dimethyl adipimidate at a specific pH inhibited sickling without impairing red blood cell deformability, indicating its potential in sickle cell disease treatment (Pennathur-Das et al., 1984).

  • Protein-Protein Interaction Studies in E. coli : Expert-Bezancon et al. (1976) used dimethyl adipimidate to study proximity relations between Escherichia coli 50 S ribosomal proteins, highlighting its application in molecular biology research (Expert-Bezancon et al., 1976).

  • Glycoprotein Crosslinking in Human Erythrocyte Membranes : A study by Ji (1974) used this compound for crosslinking glycoproteins in human erythrocyte membranes. This further illustrates its use in studying glycoprotein interactions and membrane biology (Ji, 1974).

  • Cross-linking Hemoglobin and Haptoglobin : Lockhart & Smith (1975) utilized dimethyl adipimidate to cross-link hemoglobin and haptoglobin. This study provides insight into the interaction between these two proteins and their structural properties (Lockhart & Smith, 1975).

  • Effect on K+ Transport in Red Blood Cells : Gibson et al. (2000) investigated the impact of dimethyl adipimidate on potassium transport and shape change in red blood cells from sickle cell patients, contributing to the understanding of its effects on cell physiology (Gibson et al., 2000).

  • Correction of Permeability Defect in Hereditary Stomatocytosis : Mentzer et al. (1976) found that reaction of stomatocytes with dimethyl adipimidate reduced abnormal cation permeability, demonstrating its potential therapeutic application in treating specific blood cell disorders (Mentzer et al., 1976).

Safety and Hazards

Dimethyl adipimidate dihydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ingestion, and contact with skin or eyes .

Relevant Papers One paper discusses the use of this compound as a cross-linking reagent in the study of glycoproteins in human erythrocyte membranes . Another paper mentions its use in developing a technique for isolating Enterocytozoon bieneusi spores directly from human stool samples .

Biochemical Analysis

Biochemical Properties

Dimethyl Adipimidate Dihydrochloride is a homobifunctional cross-linking reagent . It typically reacts with primary amines in the pH range 7.0-10.0 to form amidine bonds . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating the study of protein-protein interactions and protein structure.

Molecular Mechanism

At the molecular level, this compound exerts its effects by reacting with primary amines to form amidine bonds . This can lead to the cross-linking of proteins, potentially altering their function or interaction with other molecules. This can result in changes in enzyme activity, protein-protein interactions, and gene expression.

Metabolic Pathways

This compound is involved in biochemical reactions where it reacts with primary amines . The specific metabolic pathways it is involved in, as well as any enzymes or cofactors it interacts with, would depend on the specific proteins being targeted.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl adipimidate dihydrochloride involves the reaction of adipic acid with methanol and hydroxylamine hydrochloride to form N-methyl adipohydroxamic acid. This intermediate is then reacted with methyl iodide to form N-methyl adipimidate, which is subsequently reacted with hydrogen chloride to form Dimethyl adipimidate dihydrochloride.", "Starting Materials": ["Adipic acid", "Methanol", "Hydroxylamine hydrochloride", "Methyl iodide", "Hydrogen chloride"], "Reaction": ["Step 1: Adipic acid is reacted with methanol and hydroxylamine hydrochloride in the presence of a catalyst to form N-methyl adipohydroxamic acid.", "Step 2: N-methyl adipohydroxamic acid is reacted with methyl iodide in the presence of a base to form N-methyl adipimidate.", "Step 3: N-methyl adipimidate is reacted with hydrogen chloride to form Dimethyl adipimidate dihydrochloride."] }

CAS RN

14620-72-5

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

dimethyl hexanediimidate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-11-7(9)5-3-4-6-8(10)12-2;/h9-10H,3-6H2,1-2H3;1H

InChI Key

JKNIOHXBRYZCTM-UHFFFAOYSA-N

SMILES

COC(=N)CCCCC(=N)OC.Cl.Cl

Canonical SMILES

COC(=N)CCCCC(=N)OC.Cl

Other CAS RN

14620-72-5

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl adipimidate dihydrochloride

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